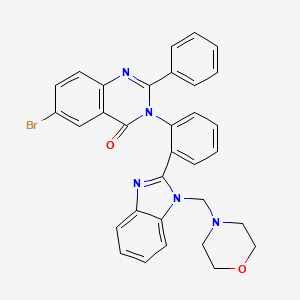![molecular formula C23H21N3O2 B13765838 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin is a complex heterocyclic compound that integrates several pharmacophores, including benzimidazole and coumarin. These structures are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring, which can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . Subsequent steps involve the cyclization and fusion of the benzimidazole with coumarin and quinolizidine moieties under controlled conditions, often requiring catalysts and specific solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction could produce various benzimidazole-coumarin hybrids .
科学的研究の応用
9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes by binding to their active sites, while the coumarin structure can intercalate with DNA, disrupting its function. These interactions lead to the compound’s antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Coumarin derivatives: Used in anticoagulant therapy and as anticancer agents.
Quinolizidine alkaloids: Known for their pharmacological activities, including antimicrobial and anticancer effects
Uniqueness
What sets 9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin apart is its unique combination of these pharmacophores, which may result in synergistic effects, enhancing its biological activity and therapeutic potential .
特性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
6-(1-methylbenzimidazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C23H21N3O2/c1-25-19-9-3-2-8-18(19)24-23(25)17-13-20(27)28-22-15-7-5-11-26-10-4-6-14(21(15)26)12-16(17)22/h2-3,8-9,12-13H,4-7,10-11H2,1H3 |
InChIキー |
IAOBEYJKMYOHJY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=O)OC4=C3C=C5CCCN6C5=C4CCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


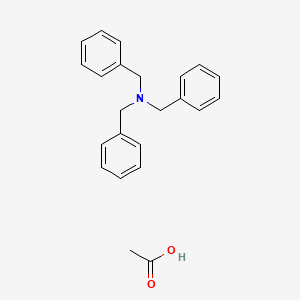
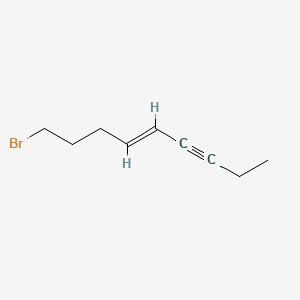
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
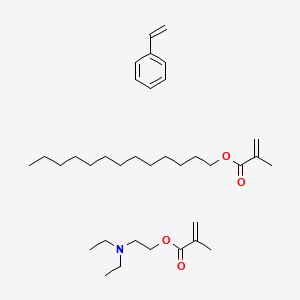
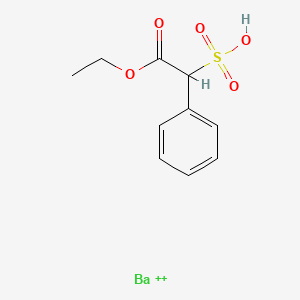
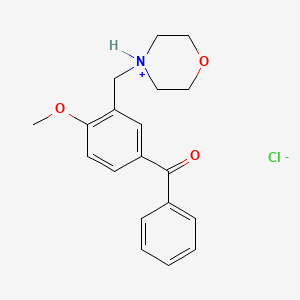
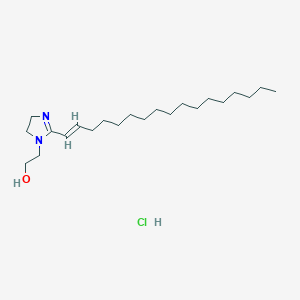
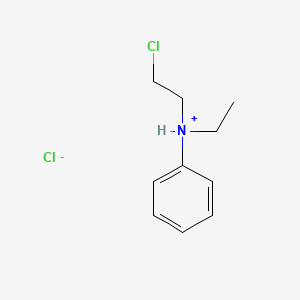
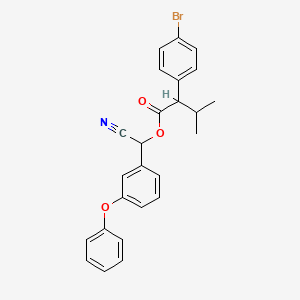
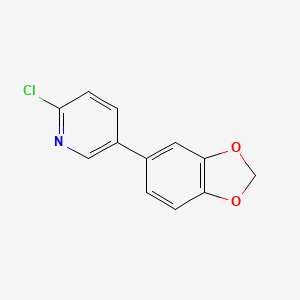
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
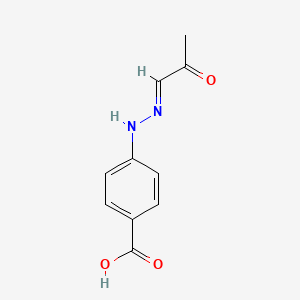
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
